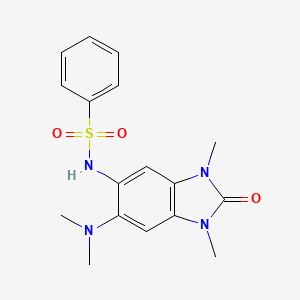![molecular formula C19H18N2O B11387032 2-[(2,5-dimethylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B11387032.png)
2-[(2,5-dimethylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dimethylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dimethylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the 2,5-Dimethylphenoxy Methyl Group: This step involves the reaction of the benzodiazole intermediate with 2,5-dimethylphenol in the presence of a suitable alkylating agent, such as methyl iodide, under basic conditions.
Addition of the Prop-2-yn-1-yl Group: The final step involves the alkylation of the benzodiazole derivative with propargyl bromide in the presence of a base, such as potassium carbonate, to introduce the prop-2-yn-1-yl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-[(2,5-Dimethylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-[(2,5-Dimethylphenoxy)methyl]-1H-benzimidazole: Similar structure but lacks the prop-2-yn-1-yl group.
2-[(2,5-Dimethylphenoxy)methyl]-1H-1,3-benzothiazole: Contains a sulfur atom in place of the nitrogen in the benzodiazole ring.
2-[(2,5-Dimethylphenoxy)methyl]-1H-1,3-benzoxazole: Contains an oxygen atom in place of the nitrogen in the benzodiazole ring.
Uniqueness
The presence of the prop-2-yn-1-yl group in 2-[(2,5-dimethylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole imparts unique chemical properties, such as increased reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C19H18N2O |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenoxy)methyl]-1-prop-2-ynylbenzimidazole |
InChI |
InChI=1S/C19H18N2O/c1-4-11-21-17-8-6-5-7-16(17)20-19(21)13-22-18-12-14(2)9-10-15(18)3/h1,5-10,12H,11,13H2,2-3H3 |
InChI Key |
ZTAJPOXUXYSSGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NC3=CC=CC=C3N2CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11386960.png)
![4-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11386967.png)
![1-(4-ethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386974.png)
![1-(4-ethoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11386975.png)

![7-methyl-4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11386981.png)
![3-(4-ethoxyphenyl)-5-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11387005.png)
![7,8-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11387016.png)
![3-(2,5-dimethoxyphenyl)-5-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11387022.png)
![3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387023.png)
![N-(2,4-dimethylphenyl)-6-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387029.png)
![4-(3-ethoxy-4-propoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387031.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide](/img/structure/B11387038.png)
